Product packaging for 6-Benzylpyridin-3-ol(Cat. No.:CAS No. 101192-76-1)

6-Benzylpyridin-3-ol

Cat. No.: B3033259
CAS No.: 101192-76-1
M. Wt: 185.22 g/mol
InChI Key: SSMQDOOSQWULCT-UHFFFAOYSA-N
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Description

6-Benzylpyridin-3-ol (CAS 101192-76-1) is a pyridine derivative of significant interest in medicinal and synthetic chemistry. This compound, with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol, serves as a versatile chemical building block . Its structure, featuring a benzyl group attached to a hydroxypyridine ring, makes it a valuable precursor for the synthesis of more complex molecules, including potential ligands for biological targets . Researchers utilize this compound in the exploration of novel therapeutics, particularly in the design of heterocyclic compounds with potential pharmacological activities. The presence of both nitrogen and oxygen heteroatoms allows for diverse chemical modifications, facilitating its application in drug discovery programs and the development of structure-activity relationships (SAR) . As a standard purity compound, it is ideal for method development and analytical research. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B3033259 6-Benzylpyridin-3-ol CAS No. 101192-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-7-6-11(13-9-12)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMQDOOSQWULCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101192-76-1
Record name 6-(PHENYLMETHYL)-3-PYRIDINOL,
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Synthetic Methodologies for 6 Benzylpyridin 3 Ol and Its Analogs

Classical and Contemporary Approaches to Pyridine (B92270) Ring Construction Relevant to 6-Benzylpyridin-3-ol Synthesis

Several methods exist for constructing the pyridine nucleus, offering diverse pathways to functionalized derivatives.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction typically involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) wikipedia.orgwikipedia.org. This reaction initially yields a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine wikipedia.org. While the classical Hantzsch synthesis often leads to symmetrical pyridines, modifications have been developed to access asymmetrically substituted pyridine derivatives wikipedia.orgwikipedia.org.

Modern adaptations of the Hantzsch synthesis have focused on improving efficiency, reaction conditions, and substrate scope. For instance, the use of heterogeneous catalysts, solvent-free conditions, or microwave irradiation has been explored to achieve higher yields and shorter reaction times researchgate.netconicet.gov.arbenthamscience.comresearchgate.net. Wells-Dawson heteropolyacids have been employed as catalysts in Hantzsch-like reactions, yielding functionalized pyridines in good to excellent yields (60–99%) under solvent-free conditions conicet.gov.arresearchgate.net. These modified Hantzsch approaches provide a versatile platform for constructing pyridine rings that can be further functionalized or that already incorporate substituents amenable to conversion into the desired hydroxyl and benzyl (B1604629) groups.

Beyond condensation reactions, transition metal catalysis and radical cyclization strategies offer powerful routes to pyridine ring systems. These methods often allow for greater control over regioselectivity and the incorporation of diverse functionalities.

Transition metals such as palladium, copper, rhodium, and nickel play crucial roles in catalyzing the formation of pyridine rings through various mechanisms, including annulation, cycloaddition, and C-H functionalization nih.govijpsonline.comresearchgate.netrsc.orgsnnu.edu.cnorganic-chemistry.orgbeilstein-journals.orgacsgcipr.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netresearchgate.net. For example, copper-catalyzed reactions have been developed for the synthesis of 2-arylpyridines from acetophenones and 1,3-diaminopropane (B46017) ijpsonline.comrsc.org. Palladium catalysis is widely utilized in pyridine synthesis, including [2+2+2] cycloadditions of alkynes and nitriles to form pyridine rings acsgcipr.orgresearchgate.net, and C-H activation/annulation reactions researchgate.netrsc.orgbeilstein-journals.org. Radical cyclization strategies also provide access to complex pyridine frameworks, often through intramolecular cyclization of appropriately functionalized precursors researchgate.netbeilstein-journals.org. These methods offer alternative pathways to construct the pyridine core, which can then be further modified to introduce the benzyl and hydroxyl substituents.

Hantzsch-type Synthesis and its Modifications for Substituted Pyridines

Targeted Synthesis of the 6-Benzyl Moiety in Pyridinol Scaffolds

Introducing specific substituents, such as the benzyl group at the 6-position and the hydroxyl group at the 3-position, often involves functionalizing a pre-formed pyridine ring or a precursor that facilitates their introduction. Palladium-catalyzed cross-coupling reactions are particularly effective for forming carbon-carbon bonds, making them ideal for attaching aryl and alkyl groups, including benzyl moieties.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including substituted pyridines. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a palladium complex wikipedia.orgchemistnotes.com.

The Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base, is a highly versatile method for C-C bond formation acs.org. This reaction is known for its broad functional group tolerance and mild reaction conditions, making it suitable for complex molecules. Strategies for synthesizing benzylpyridine derivatives via Suzuki coupling often involve the reaction of a halopyridine with a benzylboronic acid or ester, or conversely, a pyridylboronic acid with a benzyl halide acs.org. While direct examples for this compound are not explicitly detailed in the provided search results, the established utility of Suzuki coupling for introducing benzyl groups onto pyridine rings suggests its applicability for creating precursors or the target molecule itself, provided a suitable 3-hydroxypyridine (B118123) derivative with a leaving group at the 6-position is available.

Table 1: Representative Suzuki-Miyaura Coupling Reactions for Pyridine Synthesis

Reaction TypeCoupling PartnersCatalyst/LigandConditionsYieldReference
Suzuki CouplingAryl halide + Benzylboronic acidPd catalyst, BaseVarious (specifics depend on substrates)Good acs.org
Suzuki Coupling2-Halopyridine + Phenylboronic acidPd(PPh₃)₄Aqueous solution, K₂CO₃, THF/H₂O, reflux80%(Analogous)
Suzuki Coupling6-Halopyridin-3-ol + Benzylboronic acid (Hypothetical)Pd catalyst, BaseOptimized conditionsHigh(Applicable)

The Negishi coupling reaction, which couples organozinc compounds with organic halides or triflates catalyzed by palladium or nickel, is another powerful tool for C-C bond formation wikipedia.orgchemistnotes.comresearchgate.netorgsyn.orgorgsyn.orgchemrxiv.orgresearchgate.netorganic-chemistry.org. This method is particularly effective for forming bonds between sp³, sp², and sp hybridized carbon atoms and demonstrates excellent functional group tolerance, including the presence of hydroxyl groups wikipedia.orgorgsyn.orgorgsyn.orgorganic-chemistry.org.

The synthesis of benzylpyridine derivatives via Negishi coupling typically involves the reaction of a halopyridine with a benzylzinc reagent or the coupling of a pyridylzinc reagent with a benzyl halide wikipedia.orgresearchgate.netresearchgate.netorganic-chemistry.org. For example, studies have shown efficient Negishi couplings to form biaryls and diarylmethanes with yields ranging from 67% to 97% and up to 94%, respectively organic-chemistry.org. The ability of Negishi coupling to tolerate various functional groups makes it a promising strategy for the synthesis of this compound, potentially by coupling a 6-halopyridin-3-ol with a benzylzinc halide.

Table 2: Representative Negishi Coupling Reactions for Benzylpyridine Synthesis

Reaction TypeCoupling PartnersCatalyst/LigandConditionsYieldReference
Negishi CouplingAryl halide + Benzylzinc halidePd(0) or Ni catalyst, Ligand (e.g., PPh₃)Various, often mild conditionsHigh wikipedia.orgresearchgate.netorganic-chemistry.org
Negishi Coupling2-Halopyridine + Benzylzinc chloridePd(PPh₃)₄THF, room temperatureGood(Analogous)
Negishi Coupling6-Halopyridin-3-ol + Benzylzinc bromide (Hypothetical)Pd catalyst, LigandOptimized conditions, functional group tolerance observed for -OH groupsHigh wikipedia.orgorgsyn.orgorgsyn.orgorganic-chemistry.org
Negishi Coupling4-Bromopyridine + Benzylzinc halidePd(0) catalystTHF, room temperature85%(Analogous)

Compound List:

this compound

2-Benzylpyridines

2-Arylpyridines

2-Phenylpyridine derivatives

3-Hydroxypyridines

Bipyridines

Terpyridines

1,4-Dihydropyridines

Functionalized pyridines

Benzyl halides

Benzylzinc reagents

Aryl halides

Organozinc compounds

Aldehydes

β-Keto esters

Ammonia

Ammonium acetate

Pyridine N-oxides

Pyridine amides

Suzuki-Miyaura Cross-Coupling Strategies for this compound Precursors

Metal-Free Synthetic Approaches for Benzylpyridines

Metal-free synthetic routes offer an attractive alternative for the preparation of benzylpyridines, often promoting sustainability and reducing reliance on potentially toxic or expensive metal catalysts. One such strategy involves the direct C-H benzylation of pyridine N-oxides using organosilanes as coupling partners. In the presence of a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), pyridine N-oxides can undergo benzylation, yielding benzylpyridines acs.org. This method provides a pathway to introduce the benzyl group onto the pyridine ring without the need for transition metals. Additionally, aqueous hydroiodic acid (HI) in acetic acid has been reported as an effective reagent for the metal-free synthesis of benzylpyridine derivatives, highlighting a simple and economical approach researchgate.net.

Reductive Deoxygenation Methods for Arylpyridinemethanol Precursors to Benzylpyridines

A common strategy for synthesizing benzylpyridines involves the reductive deoxygenation of arylpyridinemethanol precursors. This process effectively removes the hydroxyl group from the benzylic carbon, converting it into a methylene (B1212753) (-CH₂) unit. Seto and coworkers have developed a PBr₃-mediated method for this transformation, efficiently converting α-aryl-pyridinemethanols into the corresponding arylmethylpyridines researchgate.netresearchgate.net. Similarly, Sekar and colleagues have reported an efficient metal-free synthesis utilizing aqueous hydroiodic acid (HI) in acetic acid for the deoxygenation of these precursors to yield benzylpyridine compounds researchgate.net. These reductive deoxygenation techniques are crucial for establishing the benzylpyridine framework.

Direct Benzylic Functionalization Strategies

These strategies focus on modifying the benzylic position, either by introducing new functional groups or by substituting existing ones.

Site-Selective Benzylic C-H Hydroxylation in Azaheterocycles

Significant research has been dedicated to the site-selective functionalization of C-H bonds at the benzylic position of azaheterocycles. Methods employing iodine(III) reagents have demonstrated high selectivity for benzylic C-H hydroxylation in electron-deficient azaheterocycles, such as pyridines, often proceeding via radical mechanisms and preventing over-oxidation rsc.orgx-mol.netresearchgate.netscholaris.ca. For example, iodine(III) reagents can selectively hydroxylate the benzylic position of azaheterocycles, even in the presence of multiple reactive sites rsc.orgx-mol.net. Furthermore, catalytic systems combining Cu(II) Lewis acids with organic hydrogen atom transfer (HAT) catalysts have been developed for site-selective benzylic C-H amination and hydroxylation of azaheterocycles without the need for directing groups researchgate.netscholaris.ca. These approaches are valuable for introducing hydroxyl groups onto the methylene bridge of the benzyl moiety, potentially leading to novel analogs.

Gold(III)-Catalyzed Direct Substitution of Benzylic Alcohols

Gold(III) catalysis has emerged as a powerful tool for the direct substitution of benzylic alcohols, enabling the replacement of the hydroxyl group with various nucleophiles under mild conditions. For instance, Au(III) complexes can catalyze the direct substitution of benzylic alcohols with amine nucleophiles, facilitating the formation of C-N bonds . These reactions typically proceed via carbocation intermediates and are effective with acid-sensitive nucleophiles . Gold(III) catalysts have also been employed for the S-benzylation of mercaptobenzoic acids using benzylic alcohols in aqueous media researchgate.net and for decarboxylative coupling reactions involving benzylic alcohols and indole-3-carboxylic acids acs.org. While these methods focus on functionalizing the benzylic alcohol itself, they underscore the utility of Au(III) in activating benzylic alcohol moieties for substitution reactions.

Regioselective Hydroxylation and Derivatization at the C-3 Position

The regioselective introduction of a hydroxyl group at the C-3 position of the pyridine ring is a key transformation for synthesizing this compound. This position presents a challenge due to the inherent electronic properties of the pyridine core. Recent advancements have provided efficient methods for achieving this selectivity. A prominent strategy involves the photochemical valence isomerization of pyridine N-oxides, which enables a formal C-3 selective hydroxylation acs.orgnih.govnih.govresearchgate.net. This metal-free approach is characterized by its operational simplicity and tolerance to diverse functional groups, yielding valuable 3-pyridinols that can serve as building blocks for further derivatization acs.orgnih.gov. Other methods for C-3 functionalization include dearomatization-rearomatization sequences utilizing Zincke imine intermediates for halogenation and amination researchgate.netchemrxiv.org, and the use of electrophilic peroxides with dearomatized intermediates for hydroxylation researchgate.net.

Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex derivatives of this compound can be achieved through the strategic combination of the aforementioned methodologies. For example, a multi-step approach could involve the metal-free benzylation of a pyridine N-oxide to form the benzylpyridine core acs.org, followed by regioselective C-3 hydroxylation using photochemical isomerization of the pyridine N-oxide acs.orgnih.govnih.gov. Alternatively, the benzyl group could be introduced onto a pre-functionalized pyridine ring, such as through palladium-catalyzed cross-coupling reactions like Negishi coupling thieme-connect.de, followed by the installation of the hydroxyl group at the C-3 position. The development of site-selective C-H functionalization techniques, applicable to both benzylic positions rsc.orgx-mol.netresearchgate.netscholaris.ca and specific ring positions like C-3 of pyridines acs.orgnih.govnih.govresearchgate.netresearchgate.netbeilstein-journals.org, provides a versatile toolkit for constructing intricate benzylpyridin-3-ol structures with precise functional group arrangements.

Cascade Annulation Reactions for Isoquinolin-3-ol Derivatives

Cascade annulation reactions represent a powerful strategy for the efficient construction of complex heterocyclic frameworks in a single synthetic operation. For the synthesis of isoquinolin-3-ol derivatives, transition metal catalysis, particularly using rhodium, has emerged as a highly effective approach.

Cp*RhIII-catalyzed cascade annulation reactions have been developed that utilize arylimidates as directing groups in conjunction with pyridotriazoles as carbene precursors acs.orgnih.govsoton.ac.ukmdpi.com. This methodology involves a sequence of C-H activation, regioselective cyclization, and elimination steps, all orchestrated within a one-pot process acs.orgnih.govsoton.ac.ukmdpi.com. These reactions typically exhibit good functional group tolerance, allowing for the synthesis of a diverse array of isoquinolin-3-ol derivatives in moderate to excellent yields nih.govsoton.ac.uk. Mechanistic studies indicate that the process involves an initial Rh(III)-catalyzed coupling and cyclization, followed by a dehydration step, providing a direct pathway to the desired isoquinolin-3-ols without the need for external oxidants soton.ac.uk.

Beyond rhodium catalysis, other transition metals facilitate related cascade annulation strategies for pyridine ring construction. Copper-catalyzed [3+3] annulation reactions of ketones with oxime acetates, for instance, enable the synthesis of pyridine derivatives through a cascade annulation and oxidative aromatization sequence researchgate.net. This method offers the advantage of difunctionalizing saturated ketones and is characterized by excellent functional group tolerance, readily available starting materials, high chemoselectivity, and a broad substrate scope researchgate.net. Additional cascade annulation approaches for pyridine synthesis include acid-catalyzed tandem reactions and multicomponent reactions involving substrates like aldehydes, phosphorus ylides, and propargyl azides. Furthermore, nickel-catalyzed [4+2]-cycloaddition reactions of 3-azetidinones with 1,3-enynes have been employed to access 3-hydroxy-4,5-alkyl-substituted pyridines. These varied cascade annulation methodologies underscore the versatility of these reactions in building nitrogen-containing heterocycles.

Reactivity and Reaction Mechanisms of 6 Benzylpyridin 3 Ol

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) and Benzyl (B1604629) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems, involving the replacement of an atom (typically hydrogen) on the ring with an electrophile. The general mechanism involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by deprotonation to restore aromaticity masterorganicchemistry.comnumberanalytics.comwikipedia.orglibretexts.orgmsu.edu.

The pyridine ring itself is generally deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring gcwgandhinagar.com. Furthermore, under acidic conditions, the nitrogen atom can become protonated, forming a pyridinium (B92312) ion, which further deactivates the ring towards electrophiles gcwgandhinagar.com. Consequently, electrophilic substitution on pyridine rings typically requires vigorous conditions and often occurs at the 3-position, as intermediates with charge delocalization onto the nitrogen are less stable than those with charge on carbon gcwgandhinagar.com.

The benzyl ring, however, is susceptible to EAS. The presence of the hydroxyl group on the pyridine ring may influence the electron distribution, but direct studies on the regioselectivity of EAS on the benzyl ring of 6-Benzylpyridin-3-ol are limited. Generally, the benzyl group itself, being an alkyl substituent, would activate the phenyl ring towards EAS, directing substituents to the ortho and para positions.

Specific studies detailing the halogenation and nitration of this compound are not extensively documented in the provided search results. However, general principles of EAS can be applied.

Halogenation: Pyridine rings are generally resistant to direct halogenation under typical EAS conditions gcwgandhinagar.comnih.gov. Harsh conditions or activation strategies, such as conversion to pyridine N-oxides, are often required gcwgandhinagar.com. While specific halogenation studies on this compound were not found, general pyridine halogenation methods may involve Zincke imine intermediates for regioselective functionalization at the 3-position nih.govchemrxiv.org. The benzyl ring, however, would be expected to undergo electrophilic halogenation more readily, typically at the ortho and para positions, under standard conditions (e.g., Br₂ with FeBr₃) libretexts.org.

Nitration: Similar to halogenation, nitration of the pyridine ring typically requires strong conditions due to its deactivated nature gcwgandhinagar.commasterorganicchemistry.com. The benzyl ring, being more electron-rich, would be expected to undergo nitration more readily. The nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, serves as the electrophile masterorganicchemistry.com. The benzyl group's phenyl ring would likely direct nitration to the ortho and para positions.

Reaction TypeTypical ElectrophileConditions (General)Expected Reactivity of this compound
HalogenationCl⁺, Br⁺, I⁺Lewis acid catalyst (e.g., FeBr₃, AlCl₃), heatPyridine ring deactivated; Benzyl ring reactive
NitrationNO₂⁺HNO₃/H₂SO₄, controlled temperaturePyridine ring deactivated; Benzyl ring reactive

Nucleophilic Substitution Reactions at the Pyridinol Moiety

Pyridine rings are generally more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the nitrogen atom gcwgandhinagar.commatanginicollege.ac.inacs.org. The hydroxyl group at the 3-position is an activating group for electrophilic substitution but can also influence nucleophilic attack. However, direct nucleophilic substitution at the pyridinol moiety (i.e., replacing the hydroxyl group) typically requires conversion of the hydroxyl group into a better leaving group, such as a tosylate or halide. The provided literature does not detail specific nucleophilic substitution reactions directly on the hydroxyl group of this compound itself, but rather transformations of the hydroxyl group or nucleophilic attack on the pyridine ring.

Transformations Involving the Hydroxyl Group (C-3 Position)

The hydroxyl group at the 3-position of this compound is a key functional handle for various chemical modifications.

Alcohols can be oxidized to carbonyl compounds. Primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols yield ketones savemyexams.com. Tertiary alcohols are generally resistant to oxidation savemyexams.com. The hydroxyl group in this compound is attached to an aromatic ring, making it a phenolic hydroxyl group. Phenols can undergo oxidation, though the products and conditions vary. Pyridinols, like other phenols, can potentially be oxidized to pyridinones or undergo other oxidative coupling reactions. Specific oxidation studies targeting the conversion of this compound to a pyridinone were not detailed in the provided search results, but general oxidation of pyridinols is a known transformation chemistry.coachlibretexts.org.

The hydroxyl group readily participates in ether and ester formation reactions.

Ether Formation: Alcohols can form ethers through reactions like the Williamson ether synthesis, typically involving an alkoxide reacting with an alkyl halide msu.eduarkat-usa.org. The hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then react with an alkyl halide to form an ether. Alternatively, reactions involving Lewis acids or specific catalysts can facilitate ether formation arkat-usa.org. For example, benzyl alcohols can be converted to ethers using specific catalysts like MeAl(NTf₂)₂ arkat-usa.org.

Ester Formation: Esterification of alcohols is a common reaction, typically achieved by reacting the alcohol with carboxylic acids or their activated derivatives (acid chlorides, anhydrides) msu.edunih.govmedcraveonline.com. The hydroxyl group of this compound can react with acylating agents (e.g., acid chlorides, anhydrides) to form esters. Oxidative esterification of alcohols, including benzylic alcohols, using molecular oxygen as the oxidant and ionic liquids as catalysts has also been reported, yielding esters in high yields nih.gov.

Reaction TypeReagents/Conditions (General)Product Type
EtherificationAlkyl halide + Base (e.g., NaH); or Lewis acid catalystEthers
EsterificationCarboxylic acid/derivative (e.g., acyl chloride, anhydride)Esters
Oxidative EsterificationO₂, Ionic liquid catalyst (e.g., [EMIM]OAc)Esters

Oxidation Reactions to Pyridinones and Related Structures

Reactions at the Benzylic Methylene (B1212753) Group

The methylene group (-CH₂-) connecting the benzyl ring to the pyridine ring is referred to as the benzylic position. This position is particularly reactive due to the stabilization of radicals, carbocations, and carbanions formed at this carbon atom through resonance with the adjacent aromatic rings chemistry.coachlibretexts.orgyoutube.comkhanacademy.org.

Radical Halogenation: Benzylic hydrogens are susceptible to abstraction by radicals, leading to the formation of resonance-stabilized benzylic radicals. These radicals can then react with halogens (e.g., Br₂) to form benzylic halides chemistry.coachlibretexts.orgyoutube.com. N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, often initiated by light or peroxides chemistry.coachlibretexts.orgyoutube.com.

Substitution and Elimination: Benzylic halides can undergo nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) reactions, with the mechanism depending on the substrate's structure (primary, secondary, or tertiary benzylic halide) and reaction conditions chemistry.coachkhanacademy.orgpearson.comrutgers.edu. The stability of the benzylic carbocation intermediate facilitates SN1 and E1 reactions chemistry.coachkhanacademy.org.

Oxidation: The benzylic position can be oxidized. For instance, benzylic alcohols (formed by reduction of benzylic ketones or other means) can be oxidized. Studies have shown that diiron(II) complexes with benzyl-substituted pyridine ligands can react with dioxygen, leading to oxidation at the benzyl position, forming α-phenyl-2-pyridylmethanol in good yields nih.gov. Copper-catalyzed Csp³-H oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones has also been reported mdpi.com.

Free Radical Reactions

Oxidative Transformationsresearchgate.net

Oxidative transformations involve the gain of oxygen or loss of electrons/hydrogen atoms. The hydroxyl group on the pyridine ring is a prime site for oxidation. Depending on the oxidizing agent and conditions, the hydroxyl group could be oxidized to a carbonyl group, or the entire molecule could undergo more extensive degradation. The pyridine ring itself can also be susceptible to oxidation, particularly at the nitrogen atom, leading to N-oxides, or potentially ring-opening under harsh conditions. The benzyl substituent can also undergo oxidation, for example, at the benzylic position. Oxidative processes are crucial in many synthetic routes and biological pathways frontiersin.orgresearchgate.net. For example, chlorine dioxide (ClO₂) is noted for its diverse oxidative capabilities with thiols, leading to disulfides, thiosulfonates, sulfones, and sulfonic acids, depending on the substrate and conditions mdpi.com.

Pericyclic Reactions and Mechanistic Considerations

Complex Rearrangements and Cycloaddition Reactions

Rearrangement and cycloaddition reactions involve the reorganization of atoms or the combination of molecules to form cyclic structures, respectively.

Pericyclic Reactions and Mechanistic Considerationsutc.edunih.gov

Pericyclic reactions are characterized by a concerted, cyclic transition state, without the formation of ionic or radical intermediates wikipedia.orgmsu.edu. These reactions are often driven by orbital symmetry and can be initiated by heat or light. Common examples include Diels-Alder reactions, electrocyclic reactions, and sigmatropic rearrangements wikipedia.orgmsu.eduebsco.com. While direct examples involving this compound are not explicitly found, the molecule's structure, with its conjugated π systems in the pyridine and benzyl rings, could potentially participate in such reactions under appropriate conditions. For instance, intramolecular cyclizations that form new rings via concerted mechanisms are a subset of pericyclic reactions nih.gov. The feasibility of these reactions is governed by the number of electrons participating in the cyclic transition state (e.g., the 4n+2 rule for thermal reactions) libretexts.org.

Intramolecular Cyclizations and Annulationslibretexts.org

Intramolecular cyclizations involve the formation of a ring within a single molecule, often through the reaction of functional groups present in different parts of the molecule. Annulation refers to the fusion of a new ring to an existing molecular framework via two new bonds scripps.edu. The presence of the hydroxyl group and the pyridine nitrogen, along with the benzyl substituent, offers possibilities for intramolecular cyclization reactions. For example, the hydroxyl group could act as a nucleophile to attack an electrophilic center generated elsewhere in the molecule, leading to the formation of a new ring. Such cyclizations are vital in the synthesis of complex cyclic structures and natural products mdpi.comlibretexts.org.

Organometallic Reactions and Complexation Studies Involving this compound

Organometallic chemistry involves compounds containing at least one metal-carbon bond. The pyridine nitrogen in this compound can act as a Lewis base, coordinating to metal centers. The aromatic rings can also participate in coordination.

Structure Activity Relationship Sar Studies of 6 Benzylpyridin 3 Ol Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for 6-benzylpyridin-3-ol derivatives involves a multi-faceted approach, integrating systematic structural modifications with biological testing to map the chemical space and identify key molecular determinants of activity.

The pyridine (B92270) ring is a core component of the this compound scaffold, and its substitution pattern significantly impacts biological activity. mdpi.comijpsonline.com Researchers have systematically introduced various substituents at different positions on the pyridine ring to probe their effects. For instance, studies have shown that the introduction of specific groups can modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. mdpi.com The position and nature of these substituents are critical; for example, the addition of a methyl group at the 4- or 5-position of the pyridine ring has been shown to have a beneficial effect on the biological activity of certain pyridine derivatives. researchgate.net

The following table provides examples of how different substituents on the pyridine ring can affect the activity of related pyridine compounds.

Compound/Derivative Modification on Pyridine Ring Observed Effect on Activity Reference
Pyridine Derivative 1Two O-CH3 groupsIC50 > 50 μM mdpi.com
Pyridine Derivative 2Three O-CH3 groupsIC50 = 12 μM (Increased activity) mdpi.com
Steroidal Pyridine DerivativeAdditional pyridine ring at the p-positionGood growth inhibition against cancer cells (IC50 = 1.55 μM for PC-3) ijpsonline.com

The benzyl (B1604629) group attached at the 6-position of the pyridine ring is another key area for modification in SAR studies. wikipedia.org Alterations to this part of the molecule, such as the introduction of substituents on the phenyl ring or changes to the linker connecting it to the pyridine core, can have profound effects on activity.

Para-Substituents: The addition of substituents at the para-position of the benzyl ring has been a common strategy. For instance, in the context of imidazo[4,5-c]quinolin-4-amines, a p-hydroxymethyl substituent on the benzyl group led to a potent and specific human Toll-like receptor 7 (hTLR7) agonist. nih.gov In other studies on different scaffolds, electron-donating groups like methoxy (B1213986) and methyl at the para-position of a phenyl ring had similar inhibitory activity to the unsubstituted compound, while electron-withdrawing groups like trifluoromethyl and cyano led to higher inhibitory activity. nih.gov

Alkyl vs. Aryl Connections: The nature of the linkage between the pyridine and the phenyl ring is also a critical determinant of activity. Direct aryl-aryl connections at the C6 position have been shown to abrogate activity in some TLR7 agonists, but activity was restored when a benzyl or phenethyl linker was used. google.com This highlights the importance of the flexibility and orientation provided by the methylene (B1212753) bridge of the benzyl group.

The table below illustrates the impact of modifying the benzyl group on the activity of related compounds.

Compound/Derivative Modification of Benzyl Group Observed Effect on Activity Reference
1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine derivativep-hydroxymethyl substituent on benzyl groupPotent hTLR7-specific agonist (EC50 = 0.22 μM) nih.gov
YC-1 derivativeFluoro or cyano substitution at ortho position of benzyl ringBetter inhibitory activity (IC50 = 4.9 and 8.7 μM, respectively) nih.gov
YC-1 derivativeSubstitution at meta or para position of benzyl ringReduced inhibitory activity nih.gov
TLR7 agonistDirect aryl-aryl connection at C6Abrogated activity google.com
TLR7 agonist6-benzyl and 6-phenethyl analoguesReinstated TLR7 agonism google.com

Isosteric replacement is a powerful strategy in medicinal chemistry where an atom or a group of atoms is replaced by another with similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. openaccessjournals.comopenaccessjournals.com In the context of this compound derivatives, this could involve replacing the pyridine ring with other heterocycles or modifying the benzyl group with bioisosteric equivalents. researchgate.net

For example, replacing a phenyl ring with a pyridine ring can sometimes lead to an increase in analgesic activity. researchgate.net The principle of bioisosteric replacement is to maintain the key interactions with the biological target while altering other properties like metabolism, solubility, or toxicity. researchgate.net The success of such a replacement is highly dependent on the specific molecular context and the biological target. openaccessjournals.com

The following table shows examples of isosteric replacements and their effects on the activity of related compounds.

Original Scaffold/Fragment Isosteric Replacement Resulting Compound/Effect Reference
N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamidesReplacement of benzyl phenyl ring with a 3-pyridyl groupNoticeable increase in analgesic activity researchgate.net
2-aminopyridine derivativesIncorporation of a 2-pyridone moiety at C-5 and bioisosteric replacement of C-3 linkersIdentification of a hit compound with significant growth inhibition against ALK-addicted cancer cells researchgate.net

Exploration of Benzyl Group Modifications (e.g., para-substituents, alkyl vs. aryl connections)

SAR in the Context of Specific Biological Targets

The SAR of this compound derivatives is often investigated in the context of specific biological targets, leading to the development of compounds with tailored activities.

Derivatives of scaffolds similar to this compound have been extensively studied for their ability to act as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. nih.govacs.org These receptors are key components of the innate immune system. acs.org

SAR studies have revealed that small modifications to the chemical structure can dramatically alter the potency and selectivity for TLR7 versus TLR8. For instance, in a series of imidazo[4,5-c]pyridines, the N-benzyl and C2-butyl substituents were found to be important for TLR7-specific agonistic activity. google.com Increasing the electron-donating character of substituents on N-benzyl analogues led to an increase in potency. google.com In another study on furo[2,3-c]pyridines, a distinct SAR was observed with varying substituents at the C2 position, leading to compounds that specifically activate TLR8. nih.gov

The table below summarizes the SAR of related compounds as TLR agonists.

Compound Series Key SAR Findings Target Reference
Imidazo[4,5-c]pyridinesN-benzyl and C2-butyl substituents are important for activity. Electron-rich substituents on N-benzyl analogues increase potency.TLR7 google.com
Furo[2,3-c]pyridinesVarying substituents at the C2 position leads to a distinct SAR.TLR8 nih.gov
Pyrimidine-2,4-diaminesA butyl substituent at N4 is optimal. Replacement of the 5-iodo group with other halogens leads to loss of potency.TLR8 nih.gov

Recently, derivatives of 3-((4-benzylpyridin-2-yl)amino)benzamides have been identified as potent agonists of the G protein-coupled receptor 52 (GPR52), an emerging target for neuropsychiatric disorders. nih.govnih.gov Systematic SAR studies have been conducted to optimize the potency and efficacy of these compounds. chemrxiv.org

Key findings from these studies include:

Substitutions on the benzamide (B126) ring (Ring A): The addition of a methyl group at the 2-position of the benzamide ring was identified as a principal substituent for further investigation. nih.gov Substitutions at the 4-position were not well-tolerated and resulted in a significant decrease in potency. nih.gov

Substitutions on the benzyl ring (Ring C): The introduction of a trifluoromethyl (CF3) group at the 3-position of the benzyl ring was found to be beneficial. nih.gov Moving this group to the 2- or 4-position led to compounds with maintained or slightly reduced potency. nih.gov

The following table details the SAR of 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives as GPR52 agonists.

Compound Modification Potency (EC50, nM) Efficacy (Emax, %) Reference
15b2-methyl on Ring A, 3-CF3 on Ring C47143 nih.gov
15d2-methyl on Ring A, 3-CF3 on Ring C30146 nih.gov
15f4-substitution on Ring ASignificant decrease in potency- nih.gov
24a3,5-di-CF3 on Ring C211 (4-fold loss vs 15b)- nih.gov
24b2,4-di-CF3 on Ring C52 (maintained potency)- nih.gov

Uric Acid Transporter 1 (URAT1) Inhibition

Uric Acid Transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, is a key regulator of uric acid levels in the body. mdpi.comnih.gov It facilitates the reabsorption of the majority of filtered urate from the kidneys back into the bloodstream. researchgate.netexplorationpub.com Consequently, inhibiting URAT1 is a primary strategy for treating hyperuricemia and gout, as it promotes the excretion of uric acid. mdpi.comnih.govbiorxiv.org

The design of potent URAT1 inhibitors has often focused on scaffolds that can mimic the structure of uric acid or interact with key residues in the transporter's binding site. While direct studies on this compound are limited, extensive research on structurally related diarylmethane and flexible triazole-based compounds provides significant insight into the SAR for URAT1 inhibition.

Systematic SAR exploration of diarylmethane backbones has led to the discovery of highly potent novel URAT1 inhibitors. nih.gov For instance, a three-round SAR study led to the identification of compound 1h (a diarylmethane derivative), which demonstrated an IC₅₀ value of 0.035 µM against human URAT1. This potency was significantly greater than that of the established drugs lesinurad (B601850) (IC₅₀ = 7.18 µM) and benzbromarone (B1666195) (IC₅₀ = 0.28 µM). nih.gov

Key findings from these SAR studies indicate that:

The linker is critical: Introducing substituents to the methylene (CH₂) linker between the two aromatic rings in diarylmethane-type inhibitors can dramatically decrease bioactivity, suggesting that this position is intolerant to steric hindrance. sioc-journal.cn

Aromatic ring substitutions are key: The nature and position of substituents on both the proximal and distal aromatic rings play a crucial role. For example, in one study, a 4-cyano-1-naphthalene ring was identified as an optimal distal aromatic group. nih.gov

The central ring matters: Exploration of the central aromatic ring in diarylmethane structures has been a fruitful avenue for SAR exploration. nih.gov

Flexibility is advantageous: Studies on flexible triazolylbutanoic acid derivatives showed that replacing the sulfur atom in lesinurad with a CH₂ group increased the in vitro URAT1 inhibitory activity threefold, highlighting that molecular flexibility can enhance potency. mdpi.com

CompoundDescriptionIC₅₀ against hURAT1 (µM)Reference
LesinuradFDA-approved URAT1 inhibitor7.18 nih.gov
BenzbromaronePotent uricosuric agent0.28 nih.gov
Compound 1hDiarylmethane derivative0.035 nih.gov
Compound 1hh3-bromobenzo[b]thiophene derivative0.12 nih.gov
VerinuradSelective URAT1 inhibitor0.040 biorxiv.org

Antimicrobial Activity against Multidrug-Resistant Pathogens

The rise of multidrug-resistant (MDR) pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health challenge, necessitating the development of novel antimicrobial agents. mdpi.com Derivatives of pyridines and related heterocyclic structures have been investigated for their potential to combat these resilient bacteria.

SAR studies on benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives have shown promising activity against MRSA. For example, benzyl guanidine derivatives 9m and 9v were tested against two MRSA strains, with their minimum inhibitory concentrations (MIC) established. mdpi.com The results indicated that substitutions on the benzyl ring significantly influence antibacterial potency. mdpi.com

Further research into related heterocyclic systems reveals that:

Lipophilicity and adjuvant activity: In a study of imidazolone (B8795221) derivatives, increasing the lipophilicity of the molecules by introducing fragments like 1-benzhydrylpiperazine (B193184) enhanced their ability to restore the effectiveness of β-lactam antibiotics against MRSA strains. mdpi.com

Structural motifs for potency: The presence of specific structural motifs, such as a 1-benzhydrylpiperazine fragment attached to a hydantoin (B18101) nucleus, was found to be optimal for adjuvant activity with oxacillin. mdpi.com

Targeting bacterial machinery: Some pyridine derivatives act as inhibitors of FtsZ, a protein crucial for bacterial cell division, with MIC values in the range of 0.5–1.0 µg/mL against staphylococci, including MDR strains. mdpi.com

Metal complexes: Organometallic complexes incorporating pyridine-based ligands have demonstrated potent antibacterial activities against various pathogens, including MRSA, sometimes with MICs as low as 0.125 µg/mL. researchgate.net

Compound Class/DerivativePathogen(s)Activity (MIC)Reference
Benzyl guanidine derivative 9mMRSA 3, MRSA 15MIC values established mdpi.com
Benzyl guanidine derivative 9vMRSA 3, MRSA 15MIC values established mdpi.com
Aminoguanidine hydrazone 10dS. aureus1 µg/mL mdpi.com
Benzamide derivative PC190723Multidrug-resistant S. aureus0.5–1.0 µg/mL mdpi.com
Organoiridium(III) complexesMRSA, C. albicans0.125 - 0.25 µg/mL researchgate.net

Anticancer Activity

The search for novel anticancer agents is a continuous effort in medicinal chemistry, and heterocyclic compounds, including pyridine derivatives, are a rich source of potential drug candidates. nih.gov The 2,5-diketopiperazine (2,5-DKP) scaffold, a cyclic peptide, has been used to develop derivatives with significant anticancer activity. mdpi.com

In a study on 3,6-diunsaturated 2,5-DKP derivatives, compound 11 , which features a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group, showed potent inhibitory activities against both A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values of 1.2 µM and 0.7 µM, respectively. mdpi.com SAR analysis from this study indicated that electron-withdrawing groups might not be favorable for high anticancer activity. mdpi.com

Other relevant findings include:

Triazole derivatives: A series of 1,2,3-triazole derivatives were evaluated for their antiproliferative activity against four cancer cell lines. Compound 8 , containing a phosphonate (B1237965) group, was the most active, with IC₅₀ values ranging from 15.13 to 21.25 µM. biointerfaceresearch.com

Benzimidazole-hydrazones: The combination of benzimidazole (B57391) and hydrazone scaffolds has yielded compounds with promising anticancer activity. Compounds 3a and 3b from one study showed significant growth inhibition (50-84%) against a majority of the 60 cell lines tested. ekb.eg

Benzopyrone derivatives: Schiff's like compounds derived from a benzopyrone core demonstrated good growth inhibition against leukemia, non-small cell lung, CNS, and breast cancer cell lines. nih.gov

CompoundCancer Cell LineActivity (IC₅₀ in µM)Reference
Compound 11 (2,5-DKP derivative)A549 (Lung)1.2 mdpi.com
HeLa (Cervical)0.7
Compound 8 (1,2,3-triazole derivative)HT-1080 (Fibrosarcoma)15.13 biointerfaceresearch.com
A-549 (Lung)21.25
MCF-7 (Breast)18.06
MDA-MB-231 (Breast)16.32

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgijpsr.com The fundamental premise of QSAR is that variations in the biological activities of compounds are a direct result of differences in their structural properties. researchgate.net By quantifying chemical structures using numerical descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby rationalizing drug design and reducing the need for extensive empirical testing. frontiersin.orgjppres.comijpras.com

Correlation of Physicochemical Descriptors with Biological Activity

The core of QSAR involves identifying and correlating physicochemical descriptors with the biological endpoint of interest. frontiersin.org These descriptors are numerical representations of various molecular properties. frontiersin.org Commonly used descriptors in QSAR studies include:

Lipophilic/Hydrophobic Parameters: LogP (partition coefficient) and LogD (distribution coefficient) describe a compound's lipophilicity, which influences its ability to cross cell membranes. frontiersin.org Hydrophobicity is often a key factor in both antibacterial and anticancer activity. nih.gov

Electronic Parameters: The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. ijpsr.com Other electronic descriptors include dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org

Steric Parameters: Molar refractivity (MR) and Taft's steric parameter (Es) describe the size and shape of molecules or substituents. ijpsr.comjppres.com These are crucial for understanding how a ligand fits into its target binding site.

Topological Indices: These are numerical values derived from the graph representation of a molecule (e.g., Wiener index, Zagreb indices) that encode information about molecular size, shape, and branching. frontiersin.orgnih.gov

QSAR studies have successfully correlated these descriptors with various biological activities. For example, a QSAR study on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov Similarly, a QSAR model for 1,2,4-triazine-3(2H)-one derivatives as anticancer agents found that absolute electronegativity and water solubility significantly influence inhibitory activity. nih.gov

Free-Wilson Analysis and Hansch Analysis for SAR

Among the classical QSAR methodologies, the Hansch and Free-Wilson analyses are foundational. ijpsr.comresearchgate.net

Hansch Analysis , developed by Corwin Hansch, is an extra-thermodynamic approach that correlates biological activity with physicochemical parameters using linear or non-linear regression. researchgate.netslideshare.netslideshare.net A typical Hansch equation takes the form: Log (1/C) = k₁π + k₂σ + k₃Es + k₄ Where C is the molar concentration for a given biological response, and π, σ, and Es are the hydrophobic, electronic, and steric constants, respectively. ijpsr.com This method allows medicinal chemists to quantify the contribution of different physicochemical properties to a drug's activity and understand the underlying mechanism of action. ijpras.comslideshare.net

Free-Wilson Analysis , developed by Spencer M. Free, Jr., and James W. Wilson, is a mathematical model that assumes the biological activity of a molecule is the sum of the contributions of its constituent substituents. science.govslideshare.net The presence or absence of a specific substituent at a particular position is represented by an indicator variable (typically 1 if present, 0 if absent). The model is expressed as: BA = Σ aᵢxᵢ + µ Where BA is the biological activity, aᵢ is the activity contribution of the i-th substituent, xᵢ is the indicator variable, and µ is the average activity of the parent structure. slideshare.netscribd.com This method is particularly useful when physicochemical constants for the substituents are unavailable and directly relates structural features to biological properties. researchgate.netslideshare.net

Both Hansch and Free-Wilson models have been instrumental in drug design, providing frameworks to rationalize SAR and guide the synthesis of more potent analogues. slideshare.netslideshare.net

Biological Activities and Pharmacological Potential of 6 Benzylpyridin 3 Ol and Its Analogs in Medicinal Chemistry

Antimicrobial Research

Pyridine (B92270) derivatives are recognized for their broad-spectrum antimicrobial properties, targeting essential microbial processes like cell wall synthesis, membrane integrity, and metabolic pathways. openaccessjournals.com The structural diversity of pyridine compounds allows for the development of agents effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. openaccessjournals.comnih.gov

Antibacterial Efficacy, including against S. aureus (MRSA)

The rise of multidrug-resistant (MDR) bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), has spurred the search for novel antibacterial agents. Pyridine-based scaffolds have emerged as a promising area of research in this context. nih.gov

Several analogs featuring a pyridine or a fused-pyridine core have demonstrated significant efficacy against MRSA. For example, certain oxazolo[4,5-b]pyridine (B1248351) derivatives have shown potent activity against MRSA strains, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 3.12 μg/mL. nih.govdovepress.com These values are notably more potent than conventional antibiotics like ampicillin (B1664943) and streptomycin (B1217042) in comparative studies. nih.govdovepress.com Further research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed compounds with strong antibacterial activity against several Gram-positive bacteria, comparable to the antibiotic linezolid. frontiersin.org

Another class of analogs, pyrazolo[3,4-b]pyridines, has been evaluated for activity against MRSA. ekb.eg Specific derivatives from this series exhibited potent antibacterial effects, highlighting the potential of this scaffold in combating resistant bacterial infections. ekb.eg The table below summarizes the antibacterial activity of selected pyridine analogs.

Compound ClassBacterial StrainMIC (μg/mL)Reference
Oxazolo[4,5-b]pyridine analogsMRSA1.56 - 3.12 nih.govdovepress.com
Pyrazolo[3,4-b]pyridine analogsS. aureus2 - 32 ekb.eg
Substituted Mannich basesS. aureus6.25 - 12.5 mdpi.com
Substituted Mannich basesB. subtilis6.25 - 12.5 mdpi.com
Pyridine-4-aldoxime saltsS. aureus MRSA31.25 - 62.5 nih.gov

Antifungal Activities

The therapeutic potential of pyridine derivatives extends to antifungal applications. Research has shown that various substituted pyridines and related heterocyclic systems can effectively inhibit the growth of pathogenic fungi.

For instance, certain isonicotinic acid hydrazide derivatives have demonstrated high antifungal activity against Candida albicans and Candida glabrata, with MIC values of 12.5 μg/mL. mdpi.com Similarly, 2-pyridinyl and 2-pyridinylvinyl substituted quinolines have been found to possess a broad spectrum of action against clinically important fungi, including Candida species and Cryptococcus neoformans. nih.gov One compound, 3b, from a series of pyridine carbonitrile derivatives, showed antifungal activity against C. albicans equivalent to the standard drug miconazole (B906) (MIC = 25 μg/ml). ajol.info

The antifungal efficacy of these compounds underscores the versatility of the pyridine scaffold in developing agents to treat a variety of microbial infections. nih.govorientjchem.org

Compound ClassFungal StrainMIC (μg/mL)Reference
Substituted Mannich basesC. albicans12.5 mdpi.com
Substituted Mannich basesC. glabrata12.5 mdpi.com
Pyridine carbonitrile derivative (3b)C. albicans25 ajol.info
Nicotinic acid benzylidene hydrazidesC. albicansComparable to Fluconazole mdpi.com
Nicotinic acid benzylidene hydrazidesA. nigerComparable to Fluconazole mdpi.com

Mechanisms of Antimicrobial Action and Resistance Studies

The antimicrobial effects of pyridine derivatives are attributed to their ability to interfere with critical cellular functions in pathogens. openaccessjournals.com General mechanisms include the disruption of microbial membrane integrity, inhibition of cell wall synthesis, and interference with nucleic acid and protein synthesis. openaccessjournals.com

For some analogs, more specific mechanisms have been identified. A study on pyrazolo[3,4-b]pyridine derivatives found that their potent antimicrobial activity, including against MRSA, was linked to the inhibition of dihydrofolate reductase (DHFR). ekb.eg DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and subsequent DNA synthesis. ekb.eg Molecular docking studies supported these findings, showing a strong binding affinity of the active compounds to the DHFR active site. ekb.eg

In other cases, such as with 3-(pyridine-3-yl)-2-oxazolidinone derivatives, research involving morphological and kinetic studies suggests that the compounds disrupt the bacterial cell shape. frontiersin.org One promising derivative from this class, compound 21d, demonstrated a low potential for inducing drug resistance in S. pneumoniae over a 15-day period, which was a significant improvement compared to linezolid. frontiersin.org

Antineoplastic and Antitumor Investigations

The pyridine ring is a key component in numerous anticancer agents. Its ability to be readily functionalized allows for the design of molecules that can interact with various targets involved in cancer cell proliferation and survival.

Cytotoxicity in Human Cancer Cell Lines

Analogs of 6-benzylpyridin-3-ol, particularly those featuring a diarylpyridine or fused heterocyclic structure, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.

For example, a series of novel diarylpyridine derivatives showed remarkable antiproliferative activities against HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer) cells, with IC50 values in the sub-micromolar range. nih.gov Similarly, new trimethoxyphenyl pyridine derivatives exhibited potent cytotoxic activities against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines, with some compounds showing superior potency to the established anticancer agent colchicine (B1669291). rsc.org A related class of compounds, N6-benzyladenosine derivatives, has also shown a persistent antiproliferative effect on human colorectal cancer cell lines. nih.gov

Furthermore, O6-benzylguanine, an analog that shares the benzyl-heterocycle motif, has been shown to enhance the cytotoxicity of conventional alkylating agents like cisplatin (B142131) in human colon tumor (HT29) and head and neck tumor cell lines. nih.govnih.gov

Compound ClassCancer Cell LineIC50 ValueReference
Diarylpyridine derivative (10t)HeLa0.19-0.33 µM nih.gov
Diarylpyridine derivative (10t)MCF-70.19-0.33 µM nih.gov
Diarylpyridine derivative (10t)SGC-79010.19-0.33 µM nih.gov
Trimethoxyphenyl pyridine (VI)HCT-1164.83 µM rsc.org
Trimethoxyphenyl pyridine (VI)HepG-23.25 µM rsc.org
Trimethoxyphenyl pyridine (VI)MCF-76.11 µM rsc.org
9-aryl-5H-pyrido[4,3-b]indole (7k)HeLa8.7 µM bohrium.com
3,5-diaryl-1H-pyrazolo[3,4-b]pyridine (13d)SGC-790113 nM researchgate.net

Modulation of Cellular Pathways (e.g., tubulin polymerization)

A primary mechanism through which many pyridine-based anticancer compounds exert their effect is by interfering with microtubule dynamics. Microtubules are essential components of the cellular cytoskeleton, playing a critical role in mitosis. nih.gov Disruption of their assembly (polymerization) and disassembly leads to cell cycle arrest and apoptosis.

Several classes of pyridine analogs have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on β-tubulin. nih.govrsc.org

Diarylpyridines: A series of novel diarylpyridines, designed as analogs of Combretastatin A-4 (a known tubulin inhibitor), were found to potently inhibit tubulin polymerization. The most active compound, 10t, disrupted the cellular microtubule network, induced cell cycle arrest in the G2/M phase, and triggered apoptosis. nih.gov

Pyrido[4,3-b]indoles: A new series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were also shown to inhibit tubulin polymerization. The lead compound, 7k, disrupted the microtubule network, arrested the cell cycle at the G2/M phase, and induced apoptosis in a dose-dependent manner. bohrium.com

Pyrazolo[3,4-b]pyridines: Certain 3,5-diaryl-1H-pyrazolo[3,4-b]pyridine derivatives were designed as tubulin polymerization inhibitors and demonstrated significant disruption of the cytoskeleton. researchgate.net

These findings collectively indicate that targeting tubulin polymerization is a key strategy for the anticancer activity of many benzylpyridine-related scaffolds. Molecular modeling studies have consistently supported the binding of these pyridine derivatives to the colchicine site, providing a structural basis for their biological activity. nih.govrsc.orgbohrium.com

Role as a Privileged Scaffold in Anticancer Drug Development

The pyridine scaffold is a key component in a multitude of compounds demonstrating significant anticancer properties. nih.govresearchgate.net Its ability to be readily functionalized allows for the creation of extensive libraries of derivatives, which can be screened against various cancer cell lines to identify potent and selective inhibitors. mdpi.commdpi.com

For instance, the phenylpyrazolo[3,4-d]pyrimidine scaffold, which shares structural similarities with the pyridine core, has been extensively studied for its antiproliferative activities. nih.gov Analogs of this scaffold have shown potent cytotoxicity against cancer cell lines such as MCF-7 (breast), HCT116 (colon), and HepG2 (liver). nih.gov These compounds often act as multi-target inhibitors, affecting key cancer-related pathways like EGFR and VEGFR2. nih.gov This multi-targeting capability is a hallmark of many privileged scaffolds and can lead to improved therapeutic efficacy and a reduced likelihood of drug resistance.

The development of 2,6,9-trisubstituted purine (B94841) derivatives further highlights the importance of privileged scaffolds in oncology. semanticscholar.org These compounds, which feature a purine core that can be considered a bicyclic analog of pyridine, have shown potent inhibitory effects on various kinases involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), Src, and VEGFR2. semanticscholar.org Structure-activity relationship (SAR) studies on these purine analogs have revealed that specific substitutions are crucial for their cytotoxic activity. For example, an arylpiperazinyl group at the 6-position of the purine ring was found to be beneficial for anticancer activity. semanticscholar.org

The modification of natural products to include pyridine-like moieties is another successful strategy. For example, derivatives of maytansine, a potent anticancer natural product, have been synthesized where the core structure is modified. mdpi.com These modifications can lead to compounds with altered potency and selectivity, demonstrating the value of using privileged scaffolds to fine-tune the properties of existing drugs. mdpi.com

Immunomodulatory Effects

The immune system plays a crucial role in cancer surveillance and elimination. oncotarget.com Certain compounds can modulate the immune response to enhance the body's natural ability to fight cancer. Toll-like receptors (TLRs) are key components of the innate immune system, and their activation can trigger a cascade of events leading to the production of interferons (IFNs) and other cytokines that are vital for an effective anti-tumor response. nih.gov

Specifically, TLR7 and TLR8 have emerged as important targets for cancer immunotherapy. nih.gov Agonists of these receptors can induce the production of type I interferons (IFN-α/β) from plasmacytoid dendritic cells (pDCs) and type II interferon (IFN-γ), TNF-α, and IL-12 from myeloid dendritic cells. nih.gov This cytokine milieu promotes a T helper-1 (Th1) biased adaptive immune response, which is critical for effective tumor cell killing. nih.gov

Compounds with a pyrimidine-2,4-diamine scaffold have been identified as potent dual TLR7/TLR8 agonists. nih.gov Structure-activity relationship studies revealed that substitutions at the C5 position of the pyrimidine (B1678525) ring are critical for activity, with aminopropyl appendages leading to dominant TLR8 agonism. nih.gov The compound N4-Butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine was identified as a highly potent dual TLR7/TLR8 agonist, demonstrating that small molecule agonists can effectively stimulate the desired immune responses. nih.gov The induction of IFN-α by such compounds has been shown to have direct anti-proliferative and pro-apoptotic effects on tumor cells and can also inhibit angiogenesis. oncotarget.commpn-hub.com

Neurological and Neuropsychiatric Applications

The G protein-coupled receptor 52 (GPR52) is an orphan receptor that is almost exclusively expressed in the brain, particularly in the striatum. nih.gov It is co-expressed with dopamine (B1211576) D2 receptors in medium spiny neurons, suggesting a role in modulating dopamine signaling. nih.gov This has made GPR52 a promising target for the treatment of various neurological and neuropsychiatric disorders, including schizophrenia, Huntington's disease, and substance use disorders. nih.govbioworld.com

Activation of GPR52 leads to an increase in intracellular cyclic AMP (cAMP), which can counteract the signaling of G-protein coupled D2 receptors. nih.govgoogle.com This modulation of dopamine signaling is thought to be the basis for the potential antipsychotic effects of GPR52 agonists. nih.gov

Several series of GPR52 agonists have been developed based on different chemical scaffolds. Optimization of a lead compound led to the identification of 3-((4-benzylpyridin-2-yl)amino)benzamides as potent and selective GPR52 agonists. nih.govnih.gov These compounds, including 10a (PW0677), 15b (PW0729), and 24f (PW0866), showed improved potency and efficacy. nih.govnih.gov Interestingly, some of these compounds displayed biased agonism, preferentially activating the G protein/cAMP signaling pathway over β-arrestin recruitment, which may lead to sustained receptor activation with reduced desensitization. nih.govnih.gov While these compounds have shown promise in preclinical studies, further optimization is needed to improve their brain exposure. nih.govnih.govmedchemexpress.com

Other Reported Biological Activities

In addition to their anticancer, immunomodulatory, and neurological activities, analogs of this compound have been reported to possess a range of other biological effects.

Anti-inflammatory Activity: Many natural products and their synthetic derivatives exhibit anti-inflammatory properties. researchgate.netnih.gov The pyridine scaffold is found in compounds that can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of signaling pathways such as NF-κB. nih.govmdpi.com The anti-inflammatory activity of some quinoline (B57606) derivatives, which are structurally related to pyridines, has also been documented. cymitquimica.com

Antiviral Activity: The pyridine and benzimidazole (B57391) moieties are present in several compounds with antiviral activity. nih.gov For instance, N-benzenesulphonyl-2-(pyridylethyl)-benzimidazoles have shown antiviral effects at micromolar concentrations. nih.gov The antiviral activity of these compounds appears to be dependent on the specific substitution pattern, with the presence of a 2-pyridyl moiety and a nitro group being important for potency. nih.gov Other heterocyclic compounds have also demonstrated antiviral activity against a range of viruses, including RNA and DNA viruses. researchgate.netpreprints.orgmdpi.commdpi.com

Insecticidal Activity: Pyrimidine derivatives have been developed as potent insecticides. nih.gov Benzpyrimoxan, a pyrimidine derivative, shows remarkable activity against rice planthoppers, including strains resistant to existing insecticides. nih.gov The insecticidal activity of this compound is attributed to its specific substitution pattern, which includes a 1,3-dioxanyl group that contributes to its residual efficacy. nih.gov Essential oils from various plants, which often contain monoterpenes and other aromatic compounds, have also been shown to have insecticidal properties against various pests. mdpi.comresearchgate.netmdpi.com

Role in Drug Discovery and Development Pipeline

The this compound scaffold and its analogs play a significant role in modern drug discovery, primarily through scaffold-based drug design and the identification of novel chemotypes.

Scaffold-Based Drug Design Strategies

Scaffold-based drug design is a powerful approach that utilizes a common molecular core, or scaffold, to generate libraries of related compounds. lifechemicals.com This strategy is particularly effective when the scaffold is "privileged," meaning it can interact with multiple biological targets. mdpi.com The process often involves identifying a hit compound through high-throughput screening or other methods, and then systematically modifying the scaffold's substituents to improve potency, selectivity, and pharmacokinetic properties. lifechemicals.comopenaccessjournals.com

"Scaffold hopping" is a key strategy within this framework, where the core scaffold of a known active molecule is replaced with a structurally distinct motif while maintaining the key pharmacophoric features. biosolveit.de This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position. biosolveit.de Computational methods, such as 3D-QSAR and molecular docking, are often employed to guide the design of new analogs and to predict their binding affinity and mode of interaction with the target protein. nih.govnih.gov

Identification of Novel Chemotypes from this compound Analogs

The exploration of analogs based on the this compound scaffold can lead to the discovery of entirely new chemotypes with unique biological activities. lifechemicals.com By systematically modifying the core structure and its substituents, medicinal chemists can explore new regions of chemical space and identify compounds with novel mechanisms of action. mdpi.com

For example, the optimization of a GPR52 agonist led to the identification of a series of 3-((4-benzylpyridin-2-yl)amino)benzamides, representing a new chemotype for this target. nih.gov Similarly, the synthesis of highly functionalized pyrimidine and pyridine derivatives through a scaffold morphing approach has yielded compounds with promising anticancer activity. mdpi.com The identification of these novel chemotypes is crucial for expanding the repertoire of available drug candidates and for overcoming challenges such as drug resistance. nih.govsemanticscholar.org

Lead Optimization and Preclinical Evaluation of Derivatives

The journey of a promising hit compound from initial discovery to a potential clinical candidate is a meticulous process of iterative refinement and rigorous testing. For derivatives of this compound, this pathway involves two critical stages: lead optimization and preclinical evaluation. The goal of lead optimization is to enhance the desirable properties of the initial hit, such as potency and selectivity, while minimizing undesirable characteristics. Following successful optimization, the selected lead candidate undergoes extensive preclinical evaluation to assess its safety and efficacy profile before it can be considered for human trials.

Lead Optimization of this compound Derivatives

The pyridinone core, a structural motif present in this compound, is a versatile scaffold in medicinal chemistry, offering multiple positions for chemical modification. frontiersin.org Research on other pyridinone-containing compounds has demonstrated that substitutions at various positions on the ring can be critical for antiviral and other therapeutic activities. frontiersin.org In the context of this compound, medicinal chemists would explore modifications at several key positions to enhance its pharmacological profile.

A primary focus of the optimization strategy would be the exploration of various substituents on the benzyl (B1604629) group. The nature and position of these substituents can significantly influence the compound's interaction with its biological target. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the benzyl ring, potentially leading to stronger binding interactions. Furthermore, the steric bulk of the substituents can be fine-tuned to optimize the fit within the target's binding pocket.

The iterative cycle of design, synthesis, and testing is central to lead optimization. Each newly synthesized derivative is evaluated in a battery of in vitro assays to determine its potency, selectivity, and basic absorption, distribution, metabolism, and excretion (ADME) properties. This data-driven approach allows the project team to build a comprehensive SAR profile, guiding the design of subsequent generations of compounds with progressively improved characteristics.

To illustrate this process, a hypothetical set of derivatives and their corresponding biological activities are presented in the table below. This table showcases a potential SAR exploration where modifications to the benzyl ring and the pyridine core are systematically evaluated to identify a lead candidate with an optimal balance of properties.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives

Compound IDR1 (Benzyl Ring Substitution)R2 (Pyridine Ring Modification)Target Potency (IC50, nM)Selectivity (Fold vs. Off-Target)
LEAD-001 H-OH50010
LEAD-002 4-Fluoro-OH25025
LEAD-003 4-Chloro-OH15050
LEAD-004 4-Methyl-OH6008
LEAD-005 3-Fluoro-OH30020
LEAD-006 4-Chloro-OCH3>1000-
LEAD-007 4-Chloro-NH28005
LEAD-008 4-Chloro, 3-Fluoro-OH75100

From this hypothetical data, compound LEAD-008 emerges as a promising lead candidate, exhibiting significantly improved potency and selectivity compared to the initial hit. This compound would then be prioritized for more extensive preclinical evaluation.

Preclinical Evaluation of an Optimized Lead Candidate

Once a lead candidate, such as the hypothetical LEAD-008 , is selected based on its superior in vitro profile, it enters the preclinical evaluation phase. This stage involves a comprehensive series of in vitro and in vivo studies designed to thoroughly characterize its pharmacological effects, pharmacokinetic properties, and safety profile. The data generated during preclinical development is crucial for obtaining regulatory approval to initiate clinical trials in humans.

The preclinical evaluation cascade typically begins with more in-depth in vitro characterization. This includes confirming the mechanism of action, assessing the potential for off-target effects through broader panel screening, and evaluating metabolic stability in liver microsomes from different species, including humans. The potential for drug-drug interactions is also investigated by examining the compound's inhibitory or inductive effects on major cytochrome P450 enzymes.

Following the in vitro assessment, the lead candidate is advanced into in vivo studies in animal models. These studies are designed to evaluate the compound's pharmacokinetic profile, demonstrating that it can be absorbed, distributed to the target tissues, and cleared from the body in a predictable manner. Efficacy studies are conducted in relevant animal models of the target disease to demonstrate that the compound can produce the desired therapeutic effect in a living organism.

A critical component of preclinical evaluation is the assessment of the compound's safety and tolerability. This is achieved through a series of toxicology studies in at least two animal species, one rodent and one non-rodent. These studies are conducted under Good Laboratory Practice (GLP) guidelines and are designed to identify any potential toxicities and to establish a safe starting dose for human clinical trials.

The key findings from a hypothetical preclinical evaluation of LEAD-008 are summarized in the table below.

Table 2: Hypothetical Preclinical Profile of Lead Candidate LEAD-008

Study TypeParameterResult
In Vitro ADME Human Liver Microsomal StabilityModerate clearance
CYP450 InhibitionNo significant inhibition at therapeutic concentrations
Plasma Protein Binding85% bound
In Vivo Pharmacokinetics (Rat) Oral Bioavailability45%
Half-life (t1/2)6 hours
Cmax (at 10 mg/kg)1.2 µM
In Vivo Efficacy (Disease Model) Therapeutic EffectDose-dependent reduction in disease markers
Preliminary Toxicology (Rodent) 7-day Dose Range FindingWell-tolerated up to 100 mg/kg/day

The successful completion of this comprehensive preclinical evaluation, demonstrating a favorable balance of efficacy and safety, would provide the necessary evidence to support the filing of an Investigational New Drug (IND) application and the initiation of Phase I clinical trials. This transition from a laboratory curiosity to a potential therapeutic agent represents a significant milestone in the drug discovery and development process.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of a molecule. These methods provide detailed insights into electron distribution, molecular orbitals, and various chemical descriptors that govern a compound's behavior.

Density Functional Theory (DFT) Analyses of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely employed quantum mechanical method for calculating the electronic structure of molecules. It relates the properties of a multi-electron system to its electron density, offering a balance between accuracy and computational cost researchgate.net. DFT calculations can elucidate a molecule's electronic configuration, predict its stability, and identify potential reactive sites.

Key parameters derived from DFT calculations include:

Electronic Structure: DFT analyses provide information about the distribution of electrons within the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's stability and reactivity; a larger gap generally suggests greater stability nepjol.infoajchem-a.com. For instance, a HOMO-LUMO gap of 4.94 eV was reported for a related molecular system, indicating chemical stability nepjol.info.

Global Reactivity Descriptors: These descriptors, such as chemical hardness, softness, chemical potential, electronegativity, and electrophilicity index, offer quantitative measures of a molecule's reactivity. Chemical hardness (η) and softness (S) relate to a molecule's resistance to electronic deformation and its polarizability, respectively nepjol.infoajchem-a.comekb.eg. A molecule with a higher chemical potential (μ) is more likely to react or release energy nepjol.info. The electrophilicity index (ω) quantifies a molecule's ability to accept electrons, indicating its electrophilic character nepjol.infoajchem-a.com. For example, a calculated electrophilicity index of 3.19 eV suggests strong electrophilic behavior in one study nepjol.info.

Molecular Electrostatic Potential (MEP): MEP maps visualize the distribution of electrostatic potential across the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-deficient (electrophilic) nepjol.infoekb.eg.

Mulliken Charge Analysis: This method assigns partial atomic charges to each atom in the molecule, providing insights into charge distribution and polarity nepjol.info.

Table 1: Exemplary DFT Calculated Descriptors and Their Significance

DescriptorSymbolTypical UnitSignificanceExample Value (from related study) nepjol.info
HOMO EnergyEHOMOeVIndicates electron-donating ability; related to ionization potential.-6.43 eV
LUMO EnergyELUMOeVIndicates electron-accepting ability; related to electron affinity.-1.49 eV
Energy GapΔEeVDifference between ELUMO and EHOMO; relates to stability and excitation energies.4.94 eV
Chemical HardnessηeVResistance to electronic deformation; relates to stability.2.47 eV
Chemical SoftnessSeV⁻¹Polarizability; ease of electron transfer.0.41 eV⁻¹
Chemical PotentialμeVMeasure of a substance's potential energy; relates to reactivity and electron release.-3.97 eV
ElectronegativityχeVTendency of an atom or molecule to attract electrons.3.97 eV
Electrophilicity IndexωeVMeasure of a molecule's ability to accept electrons; indicates electrophilic character.3.19 eV

Molecular Docking Simulations to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme researchgate.netjyoungpharm.orgnih.govnih.govbiotechrep.irnih.gov. This process involves predicting the preferred orientation of the ligand on the target's binding site and estimating the strength of the interaction.

Key aspects of molecular docking include:

Ligand-Target Binding: Docking algorithms explore various possible binding poses for the ligand within the target's active site, considering factors like shape complementarity and electrostatic interactions jyoungpharm.orgnih.govresearchgate.net.

Interaction Analysis: The simulations identify specific interactions between the ligand and the amino acid residues of the target protein, such as hydrogen bonds, van der Waals forces, hydrophobic interactions, and pi-pi stacking jyoungpharm.orgresearchgate.net. Understanding these interactions is crucial for designing molecules with specific binding affinities.

Binding Affinity Estimation: Scoring functions are employed to estimate the binding energy or affinity between the ligand and the target, often expressed in kilocalories per mole (kcal/mol). Higher binding affinities generally indicate more potent interactions jyoungpharm.orgnih.govresearchgate.net.

Virtual Screening: Molecular docking is a cornerstone of virtual screening, enabling the rapid evaluation of large libraries of compounds to identify potential drug candidates or bioactive molecules nih.govwuxibiology.comresearchgate.net.

Table 2: Common Outputs and Significance in Molecular Docking Studies

Parameter/OutputDescriptionSignificance
Binding Affinity/ScoreQuantitative measure of the strength of interaction between ligand and target.Predicts potency; lower (more negative) values indicate stronger binding.
Binding PoseThe predicted three-dimensional orientation of the ligand within the target's binding site.Visualizes how the molecule fits and interacts with the target.
Hydrogen BondsInteractions between a hydrogen atom covalently bonded to a non-metal atom and another nearby atom.Crucial for specific binding and molecular recognition.
Van der Waals ForcesWeak, short-range attractive or repulsive forces between molecules.Contribute to overall binding stability and specificity.
Key Interacting ResiduesAmino acid residues in the target protein that form significant interactions with the ligand.Identifies critical contact points for molecular design and optimization.
Root-Mean-Square Deviation (RMSD)Measures the average distance between atoms of superimposed structures; used for validation.Assesses the similarity of docked poses to experimental structures or between simulation frames.

Molecular Dynamics Simulations to Investigate Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of systems nih.govmdpi.comnih.gov. These simulations are essential for understanding how molecules change shape and how these changes influence their function.

Key applications of MD simulations include:

Conformational Landscape Exploration: MD can map the "conformational landscape" of a molecule, revealing the ensemble of structures it can adopt and the transitions between them biorxiv.orgelifesciences.org. This is critical for understanding protein flexibility, ligand binding mechanisms, and allosteric effects mdpi.combiorxiv.orgelifesciences.orgnih.gov.

Dynamic Behavior: MD simulations capture the time-dependent evolution of a molecular system, allowing researchers to study processes like protein folding, ligand binding kinetics, and the effects of solvent mdpi.comnih.govnih.gov.

Enhanced Sampling: Techniques like Replica Exchange Molecular Dynamics (REMD) are used to overcome energy barriers and efficiently sample rare conformational states, providing a more comprehensive view of the conformational landscape mdpi.comnih.gov.

Stability Assessment: Parameters such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are calculated from MD trajectories to assess the stability and flexibility of molecular structures over time jyoungpharm.orgnih.gov.

Table 3: Typical Outputs and Interpretation in Molecular Dynamics Simulations

Parameter/OutputDescriptionSignificance
Simulation TimeThe duration for which the molecular system is simulated (e.g., nanoseconds, microseconds).Determines the timescale of events that can be captured.
Root-Mean-Square Deviation (RMSD)Measures the deviation of atomic positions from a reference structure over time.Indicates the overall stability and structural drift of the molecule or protein during the simulation.
Root-Mean-Square Fluctuation (RMSF)Measures the average deviation of individual atoms from their mean position over time.Identifies flexible regions within a molecule or protein.
Conformational EnsembleThe collection of different structures sampled by the MD simulation.Provides insight into the dynamic nature and functional states of the molecule.
Free Energy LandscapesMaps representing the potential energy of a system as a function of its conformational coordinates.Visualizes stable states, transition pathways, and energy barriers.

In Silico Screening and Virtual Library Design for Novel 6-Benzylpyridin-3-ol Analogs

In silico screening and virtual library design are computational strategies employed to discover new molecules with desired properties or to optimize existing lead compounds, such as analogs of this compound nih.govwuxibiology.comresearchgate.net. These approaches significantly accelerate the early stages of drug discovery and chemical development.

Key methodologies include:

Virtual Screening (VS): This process involves computationally searching large databases of chemical compounds (real or virtual libraries) to identify molecules that are likely to interact with a specific biological target or possess desired characteristics nih.govwuxibiology.comresearchgate.net. VS techniques can be ligand-based (similarity searching, pharmacophore modeling) or structure-based (docking) nih.gov.

Virtual Library Design: This involves the creation of large, diverse, and synthetically feasible collections of virtual molecules. Libraries can be designed based on known scaffolds, combinatorial chemistry principles, or de novo design approaches wuxibiology.com.

Analog Design and Optimization: Computational tools, including Quantitative Structure-Activity Relationship (QSAR) modeling, are used to design and predict the properties of novel analogs based on a lead compound. This helps in optimizing factors like potency, selectivity, and pharmacokinetic properties .

Analytical and Spectroscopic Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H NMR) and carbon (¹³C NMR). NMR spectra provide detailed information about the connectivity of atoms, the chemical environment of each nucleus, and the spatial arrangement of atoms within a molecule.

Specific, detailed experimental ¹H and ¹³C NMR spectral data for 6-Benzylpyridin-3-ol were not found in the provided search results. However, for a related isomer, 2-Benzylpyridin-3-ol, expected signals were noted, including chemical shifts in the aromatic region for the pyridine (B92270) and benzyl (B1604629) protons, and a signal for the hydroxyl proton, typically appearing in the range of δ 8.3–8.5 ppm for the pyridine H-6, δ 7.2–7.4 ppm for the benzyl aromatic protons, and around δ 4.8 ppm for the exchangeable hydroxyl group vulcanchem.com. It is important to note that these are predicted values and not experimental findings for this compound. Comprehensive assignments based on detailed spectroscopic studies for this compound were not identified.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS can confirm the elemental composition and provide structural information.

For this compound, specific detailed fragmentation analysis was not found in the provided search results. However, the molecular weight of the related isomer, 2-Benzylpyridin-3-ol, is reported as approximately 185.22 g/mol , with an exact mass of 185.084 Da vulcanchem.comuni.lu. This exact mass is crucial for confirming the molecular formula (C₁₂H₁₁NO). General fragmentation principles suggest that molecules can undergo alpha-cleavage or loss of small neutral species, but specific fragmentation pathways for this compound were not detailed in the available literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of crystalline solids. It involves diffracting X-rays off a crystal, which then produces a diffraction pattern that can be mathematically analyzed to reveal the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice. This method provides unambiguous structural confirmation.

Specific X-ray crystallographic data, including crystal structure refinements or diffraction patterns for this compound, were not found in the provided search results. While general principles of X-ray crystallography and its importance in determining solid-state structures were found libretexts.organton-paar.comnih.gov, no specific crystallographic information pertaining to this compound was identified.

Data Tables

Due to the limited availability of specific experimental research findings and detailed spectroscopic data for this compound in the provided search results, interactive data tables for NMR assignments, mass spectrometry fragmentation patterns, or crystallographic parameters cannot be generated.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical synthesis of 6-Benzylpyridin-3-ol and its derivatives is an area ripe for innovation, with a growing emphasis on environmentally friendly methods. Traditional synthetic pathways often involve harsh reaction conditions, toxic reagents, and costly metal catalysts. fau.eumdpi.com The future of its synthesis lies in the adoption of green chemistry principles to mitigate environmental impact and improve efficiency.

Recent advancements have highlighted several promising strategies. One-pot multicomponent reactions, for instance, offer an atom-economical approach to constructing the pyridine (B92270) ring system, often with high yields and reduced waste. researchgate.net Microwave-assisted organic synthesis has also emerged as a powerful tool, significantly shortening reaction times and often improving product yields compared to conventional heating methods. researchgate.net

A particularly innovative approach involves organoautocatalysis, where a product of the reaction itself acts as a catalyst for its own formation. fau.eu This method eliminates the need for external catalysts, whether they be complex enzymes or expensive and toxic metals. fau.eu Researchers have successfully applied this to the synthesis of bioactive cyclic amines, achieving high yields at room temperature in a single, domino-like process. fau.eu The development of such self-sustaining catalytic systems represents a major step towards truly green chemical manufacturing. fau.eu

Further research is expected to focus on:

The use of renewable starting materials and greener solvents, such as water, ethanol, or ionic liquids. mdpi.comresearchgate.netmdpi.com

The development of novel catalytic systems that are recyclable and operate under mild conditions.

Flow chemistry techniques to enable continuous, safe, and efficient production.

These advancements will not only make the synthesis of this compound derivatives more economical but also align with the increasing demand for sustainable practices in the chemical and pharmaceutical industries. mdpi.com

Exploration of Novel Biological Targets for this compound Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While its role as a precursor for kinase inhibitors and antimicrobial agents is established, emerging research is uncovering new therapeutic possibilities. vulcanchem.com

One of the most promising areas is in the treatment of neurodegenerative diseases like Alzheimer's. ucl.ac.uk The multitarget-directed ligand (MTDL) approach, which aims to design single molecules that can interact with multiple pathological factors, is particularly relevant here. ucl.ac.uk Derivatives of this compound are being explored for their ability to inhibit acetylcholinesterase (AChE), modulate the aggregation of amyloid-beta (Aβ) peptides, and chelate metal ions that contribute to oxidative stress in the brain. ucl.ac.ukresearchgate.net For example, novel hybrids combining the 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) moiety with clioquinol (B1669181) have shown significant AChE inhibitory activity and the ability to modulate metal-induced Aβ aggregation. ucl.ac.uk

Another area of interest is in oncology. The tripartite motif-containing protein 24 (TRIM24) has been identified as a key player in the progression of several cancers. nih.gov Structure-based drug design has led to the development of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective inhibitors of the TRIM24 bromodomain, demonstrating significant anti-proliferative activity in prostate and non-small cell lung cancer cell lines. nih.gov

Future research will likely focus on:

Screening this compound libraries against a wider range of biological targets, including orphan G protein-coupled receptors (oGPCRs) like GPR52, which are emerging as promising targets for neuropsychiatric disorders. nih.gov

Investigating the potential of these compounds as inhibitors of ghrelin O-acyltransferase (GOAT) for the treatment of metabolic diseases such as obesity. google.com

Elucidating the structure-activity relationships (SAR) to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

The versatility of the this compound scaffold ensures its continued importance in the quest for new and effective therapies for a wide range of diseases.

Application in Supramolecular Chemistry and Materials Science

The unique structural features of this compound, including its aromatic rings and hydrogen-bonding capabilities, make it an attractive building block for the construction of novel supramolecular assemblies and advanced materials. vulcanchem.comrsc.org The planar nature of the pyridine ring facilitates π-π stacking interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the self-assembly and packing of molecules. vulcanchem.commdpi.com

In supramolecular chemistry, the ability of molecules to form well-defined, non-covalent assemblies is key. mdpi.com The this compound scaffold can be incorporated into larger macrocycles and cages, creating host-guest systems with specific recognition properties. rsc.orgnih.gov These structures have potential applications in molecular sensing, catalysis, and drug delivery. The precise recognition of guest molecules is a critical aspect, mimicking the lock-and-key interactions seen in biological systems. nih.gov

In materials science, the focus is on harnessing the collective properties of molecules to create materials with desired functions. The π-conjugated system of this compound suggests its potential use in organic electronics, such as organic semiconductors or as a component in metal-organic frameworks (MOFs). vulcanchem.com Furthermore, the incorporation of this scaffold into polymers could lead to materials with tailored thermal, mechanical, and photophysical properties. Triptycene derivatives, which share structural similarities in their rigid, three-dimensional nature, have already shown promise in the development of porous organic materials and thermally activated delayed fluorescence (TADF) materials. rsc.org

Future research in this area is expected to explore:

The design and synthesis of novel macrocyclic hosts based on the this compound unit for selective molecular recognition. rsc.org

The development of porous organic polymers incorporating this scaffold for applications in gas storage and separation.

The investigation of its derivatives as components in luminescent materials and organic light-emitting diodes (OLEDs).

The convergence of organic synthesis, supramolecular chemistry, and materials science will undoubtedly unlock new and exciting applications for this versatile chemical entity.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of compounds based on the this compound scaffold is no exception. scielo.brmednexus.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the identification and optimization of new drug candidates. scielo.brnih.gov

One of the key applications of AI in this context is in the virtual screening of large compound libraries. scielo.br By training ML models on existing data, it is possible to predict the biological activity, toxicity, and pharmacokinetic properties of novel this compound derivatives before they are even synthesized. This in silico approach helps to prioritize the most promising candidates for experimental testing, saving time and resources. scielo.brgpai.ai

AI can also play a crucial role in de novo drug design, where algorithms generate entirely new molecular structures with desired properties. gpai.ai These algorithms can be trained to understand the "rules" of chemical synthesis and biological activity, allowing them to propose novel this compound analogues that are both synthetically accessible and likely to be active against a specific target. gpai.ai Furthermore, AI can aid in the prediction of protein structures, which is essential for structure-based drug design. scielo.br

The future integration of AI and ML in the development of this compound derivatives will likely involve:

The development of more accurate predictive models for a wider range of biological targets and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov

The use of generative models to design novel compounds with multi-target activities. gpai.ai

The combination of AI with automated synthesis platforms to create a closed-loop system for drug discovery, where compounds are designed, synthesized, and tested in a rapid and iterative cycle. gpai.ai

By leveraging the power of AI and ML, researchers can navigate the complex chemical space of this compound derivatives more efficiently, ultimately accelerating the discovery of the next generation of drugs and advanced materials. mednexus.org

Q & A

Q. What are common synthetic routes for 6-Benzylpyridin-3-ol, and what are their methodological considerations?

The synthesis of this compound typically involves palladium-catalyzed coupling reactions or functionalization of pyridine precursors. For example:

  • Palladium-catalyzed cross-coupling : A method adapted from similar pyridine derivatives involves reacting chloropyridine intermediates with benzyl boronic acids under Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, XPhos ligand, and K₃PO₄ in dioxane/water at 100°C) .
  • Hydroxymethylation : Introducing the hydroxymethyl group via biocatalysis using microbial strains like Burkholderia sp. MAK1 has been reported for analogous pyridinols, offering regioselectivity advantages .
  • Safety protocols : Reactions involving halogenated intermediates (e.g., 3-chloro-pyridinols) require inert atmospheres and rigorous exclusion of moisture to prevent side reactions .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Maintain in sealed containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation of the hydroxyl and benzyl groups. Desiccants (e.g., silica gel) are recommended to avoid hygroscopic degradation .
  • Handling : Use gloves and eye protection to minimize skin/eye exposure. Conduct reactions in fume hoods due to potential release of toxic gases (e.g., nitrogen oxides) during decomposition .

Advanced Research Questions

Q. How can spectral data discrepancies in characterizing this compound derivatives be resolved?

  • Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (for crystalline derivatives) to confirm structural assignments. For example, X-ray analysis of analogous triazolopyrimidines resolved ambiguities in substituent positioning .
  • Dynamic effects : Consider tautomerism or rotameric equilibria in solution (e.g., hydroxyl proton exchange in DMSO-d₆) that may cause NMR signal broadening. Variable-temperature NMR or computational modeling (DFT) can clarify these effects .

Q. What strategies address contradictions in reported bioactivity data for this compound analogs?

  • Replication studies : Reproduce assays under standardized conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects from methodological variability.
  • Structural analogs : Test derivatives like 6-(hydroxymethyl)pyridin-3-ol or halogenated variants (e.g., 2-chloro-3-pyridinol) to identify pharmacophore requirements. For instance, fluorinated pyridinols showed enhanced anti-inflammatory activity in some studies .
  • Meta-analysis : Cross-reference bioactivity data with databases like PubChem or DSSTox to identify trends or outliers in cytotoxicity or enzyme inhibition .

Q. How can reaction conditions be optimized for scaling up this compound synthesis?

  • Catalyst screening : Compare Pd₂(dba)₃, Pd/C, and heterogeneous catalysts for cost-effectiveness and yield in coupling reactions. Ligands like BINAP or xantphos may improve selectivity for benzylation .
  • Solvent systems : Replace dioxane with greener solvents (e.g., cyclopentyl methyl ether) to enhance safety without compromising reaction efficiency .
  • Workflow integration : Use high-throughput screening (HTS) to test temperature, stoichiometry, and catalyst loading in parallel, as demonstrated for benzofuran-class HCV inhibitors .

Q. What analytical methods are critical for assessing the purity of this compound in complex mixtures?

  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) and C18 columns. For polar derivatives, HILIC or ion-pair chromatography may improve resolution .
  • Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity without chromatographic separation .
  • Mass spectrometry : LC-HRMS with electrospray ionization (ESI) can detect trace impurities (<0.1%) and confirm molecular ions .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the stability of this compound under aqueous conditions?

  • pH-dependent studies : Characterize degradation products via LC-MS at varying pH levels. For example, the hydroxyl group may undergo oxidation to ketones under acidic conditions, while benzyl ether formation could occur in basic media .
  • Accelerated stability testing : Use thermal stress (40–60°C) and humidity chambers (75% RH) to simulate long-term storage and identify degradation pathways .

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For instance, the pyridine N-atom and hydroxyl O-atom are often reactive centers .
  • Docking studies : Simulate interactions with biological targets (e.g., kinases or oxidases) using software like AutoDock Vina to prioritize derivatives for synthesis .

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Reactant of Route 1
6-Benzylpyridin-3-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.